molecular formula C6H12O3 B1346442 5-methoxypentanoic Acid CAS No. 70160-05-3

5-methoxypentanoic Acid

Cat. No.: B1346442
CAS No.: 70160-05-3
M. Wt: 132.16 g/mol
InChI Key: FECCQKBXUJUGSF-UHFFFAOYSA-N
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Description

5-Methoxypentanoic acid, also known as pentanoic acid, 5-methoxy-, is an organic compound with the molecular formula C6H12O3. It is a derivative of pentanoic acid where a methoxy group is attached to the fifth carbon atom. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxypentanoic acid typically involves the esterification of pentanoic acid followed by methoxylation. One common method is the reaction of pentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid, which results in the formation of methyl pentanoate. This ester is then subjected to methoxylation using sodium methoxide to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the esterification and methoxylation reactions are carried out in a series of reactors. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The compound is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

5-Methoxypentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methoxypentanoic acid is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methoxypentanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic processes, leading to the formation of various metabolites. The methoxy group plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Comparison

5-Methoxypentanoic acid is unique due to the presence of the methoxy group at the fifth carbon, which imparts distinct chemical and physical properties compared to its analogs. This structural feature influences its reactivity and makes it suitable for specific applications in research and industry.

Properties

IUPAC Name

5-methoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-9-5-3-2-4-6(7)8/h2-5H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECCQKBXUJUGSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50301433
Record name 5-methoxypentanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70160-05-3
Record name 5-methoxypentanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxypentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Methyl 5-methoxyvalerate (7.33 g, 50.2 mmol) and KOH (14.4 g, 0.256 mol) were dissolved into a mixture of 50 ml of water and 150 ml of MeOH. The solution was stirred at 0° C. for 2 hrs then MeOH was removed in vacuo. After washed by CHCl3 (50 ml), the aqueous layer was acidified to pH=1 by 2N HCl and extracted by Et2O (2×100 ml). Organic layers were combined, washed with water (100 ml) and dried over Na2SO4. After filtration and evaporation of solvent, 5-methoxyvaleric acid (5.27 g, 79.6%) was obtained as a colorless oil.
Quantity
7.33 g
Type
reactant
Reaction Step One
Name
Quantity
14.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
79.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of synthesizing 2,3-dihydroxy-4-dimethylamino-5-methoxypentanoic acid in relation to calyculins?

A: The paper focuses on the stereoselective synthesis of 2,3-dihydroxy-4-dimethylamino-5-methoxypentanoic acid, a key fragment of calyculins []. Calyculins are naturally occurring marine toxins with potent inhibitory activity against protein phosphatases, enzymes crucial for various cellular processes. Understanding the absolute configuration of this fragment contributes significantly to the overall understanding of calyculin structure and potentially its biological activity. This knowledge can be further applied to develop synthetic analogs with potential therapeutic applications.

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